N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Biological Activity
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C21H20N4O3S
- Molecular Weight : 408.48 g/mol
- Functional Groups : Contains a thiazolo[3,2-b][1,2,4]triazole ring, methoxyphenyl group, and a tolyl substituent.
1. Anticancer Properties
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class demonstrate significant anticancer activity against various cancer cell lines. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Case Study : A study evaluated the compound's efficacy against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines using the MTT assay. Results showed a notable reduction in cell viability at micromolar concentrations.
2. Antiviral Activity
The compound has also shown potential antiviral properties:
- Target Viruses : Preliminary studies suggest activity against certain viral strains, although specific mechanisms remain to be fully elucidated.
- Research Findings : In vitro assays demonstrated inhibition of viral replication in cultured cells.
3. Enzyme Inhibition
The compound exhibits inhibitory effects on various enzymes:
- Alkaline Phosphatase Inhibition : Studies have reported significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which may correlate with anti-proliferative effects.
4. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS).
Cytokine | Inhibition (%) at 1 µM |
---|---|
TNF-α | 62 |
IL-6 | 58 |
Comparative Analysis with Similar Compounds
A comparative analysis highlights unique aspects of this compound against structurally similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-Ene-thiazolo[3,2-b][1,2,4]triazole | Different substituent at position 5 | Anticancer activity | Potent activity against specific cancer cell lines |
6-(3-nitrophenyl)-thiazolo[3,2-b][1,2,4]triazole | Nitro group as substituent | α-amylase inhibition | Notable enzyme inhibition profile |
This compound | Complex structure with methoxy and tolyl groups | Diverse pharmacological properties | Unique combination of substituents |
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-4-3-5-16(12-15)13-20(27)23-11-10-18-14-29-22-24-21(25-26(18)22)17-6-8-19(28-2)9-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOJSPSLWNDQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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